2-[[(E)-3-(3-Methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid 2-[[(E)-3-(3-Methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid FT011 is a direct anti-fibrotic agent attenuating cardiac remodelling and dysfunction
Brand Name: Vulcanchem
CAS No.: 1001288-58-9
VCID: VC0528508
InChI: InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+
SMILES: COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol

2-[[(E)-3-(3-Methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid

CAS No.: 1001288-58-9

Inhibitors

VCID: VC0528508

Molecular Formula: C20H17NO5

Molecular Weight: 351.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

2-[[(E)-3-(3-Methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid - 1001288-58-9

CAS No. 1001288-58-9
Product Name 2-[[(E)-3-(3-Methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid
Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
IUPAC Name 2-[[(E)-3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C20H17NO5/c1-3-12-26-17-10-8-14(13-18(17)25-2)9-11-19(22)21-16-7-5-4-6-15(16)20(23)24/h1,4-11,13H,12H2,2H3,(H,21,22)(H,23,24)/b11-9+
Standard InChIKey UIWZIDIJCUEOMT-PKNBQFBNSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OCC#C
SMILES COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C
Canonical SMILES COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OCC#C
Appearance Solid powder
Description FT011 is a direct anti-fibrotic agent attenuating cardiac remodelling and dysfunction
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms FT011; FT0 11; FT0-11
Reference 1: Deliyanti D, Zhang Y, Khong F, Berka DR, Stapleton DI, Kelly DJ, Wilkinson-Berka JL. FT011, a Novel Cardiorenal Protective Drug, Reduces Inflammation, Gliosis and Vascular Injury in Rats with Diabetic Retinopathy. PLoS One. 2015 Jul 29;10(7):e0134392. doi: 10.1371/journal.pone.0134392. eCollection 2015. PubMed PMID: 26222724; PubMed Central PMCID: PMC4519240.
2: Lau X, Zhang Y, Kelly DJ, Stapleton DI. Attenuation of Armanni-Ebstein lesions in a rat model of diabetes by a new anti-fibrotic, anti-inflammatory agent, FT011. Diabetologia. 2013 Mar;56(3):675-9. doi: 10.1007/s00125-012-2805-9. Epub 2012 Dec 16. PubMed PMID: 23242170.
3: Zhang Y, Elsik M, Edgley AJ, Cox AJ, Kompa AR, Wang B, Tan CY, Khong FL, Stapleton DI, Zammit S, Williams SJ, Gilbert RE, Krum H, Kelly DJ. A new anti-fibrotic drug attenuates cardiac remodeling and systolic dysfunction following experimental myocardial infarction. Int J Cardiol. 2013 Sep 30;168(2):1174-85. doi: 10.1016/j.ijcard.2012.11.067. Epub 2012 Dec 6. PubMed PMID: 23219315.
4: Gilbert RE, Zhang Y, Williams SJ, Zammit SC, Stapleton DI, Cox AJ, Krum H, Langham R, Kelly DJ. A purpose-synthesised anti-fibrotic agent attenuates experimental kidney diseases in the rat. PLoS One. 2012;7(10):e47160. doi: 10.1371/journal.pone.0047160. Epub 2012 Oct 10. PubMed PMID: 23071743; PubMed Central PMCID: PMC3468513.
5: Zhang Y, Edgley AJ, Cox AJ, Powell AK, Wang B, Kompa AR, Stapleton DI, Zammit SC, Williams SJ, Krum H, Gilbert RE, Kelly DJ. FT011, a new anti-fibrotic drug, attenuates fibrosis and chronic heart failure in experimental diabetic cardiomyopathy. Eur J Heart Fail. 2012 May;14(5):549-62. doi: 10.1093/eurjhf/hfs011. Epub 2012 Mar 14. PubMed PMID: 22417655.
PubChem Compound 23648966
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator